3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile and related compounds involves multifaceted approaches. Techniques include catalyst-free reactions in aqueous media, demonstrating environmentally benign procedures with high yields (Yu et al., 2014), and one-pot multicomponent reactions facilitating the construction of heterocyclic compounds (Patel, 2017). These methods highlight the adaptability and efficiency of current synthetic strategies.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are of interest due to their potential biological properties. For example, 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles can be obtained by reacting 2-(1-ethoxyalkylidene)-3-oxoalkanenitriles (acrylonitriles) with hydrazines. The ratios of the products depend on the solvent and the nature of the substituents on both the acrylonitrile and hydrazine reactants. This synthesis offers a convenient route to novel pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones under mild conditions (McFadden & Huppatz, 1991).
Building Blocks in Organic Chemistry
Pyrazole-4-carbonitriles are used as building blocks in synthetic organic chemistry. They contribute to the development of various biologically important heterocyclic compounds. These compounds can be synthesized via one-pot multicomponent reactions, indicating their versatility and importance in synthetic pathways (Patel, 2017).
Catalysis and Green Chemistry
In recent years, there has been a focus on using environmentally friendly catalysts and reaction conditions in the synthesis of pyrazole derivatives. For instance, sodium ascorbate has been used as a safe catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, highlighting the move towards more sustainable and less hazardous chemical processes (Kiyani & Bamdad, 2018).
Corrosion Inhibition
Pyrazole derivatives, including those related to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile, have been studied for their corrosion inhibition properties. They have shown effectiveness in protecting metals like steel in acidic environments, which is crucial in industrial applications (Yadav et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-amino-1-propan-2-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDYVYAZMFKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298509 | |
Record name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
89897-29-0 | |
Record name | 89897-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-propan-2-yl-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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